N-Amino-N-methylcytidine
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Overview
Description
N-Amino-N-methylcytidine is a modified nucleoside that has garnered attention due to its unique structural properties and potential applications in various scientific fields. This compound is a derivative of cytidine, where the amino group is substituted with an N-methyl group, resulting in distinct chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Amino-N-methylcytidine typically involves the methylation of cytidine derivatives. One common method is the direct reductive N-methylation of nitro compounds, which is more straightforward compared to conventional N-methylation of amines. This method avoids the prepreparation of NH-free amines, significantly shortening the separation and purification steps . Various methylating agents and catalytic systems have been reported for this transformation, including methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, dimethyl sulfoxide (DMSO), and formaldehyde .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of cost-effective and readily available raw materials, along with efficient catalytic systems to facilitate the methylation reactions.
Chemical Reactions Analysis
Types of Reactions
N-Amino-N-methylcytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the cytidine base.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions are typically controlled to optimize the yield and selectivity of the desired products. For example, imine formation is acid-catalyzed and reversible, requiring careful pH control .
Major Products Formed
The major products formed from these reactions include various methylated and substituted cytidine derivatives, which can have distinct biological and chemical properties.
Scientific Research Applications
N-Amino-N-methylcytidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-Amino-N-methylcytidine involves its incorporation into RNA molecules, where it can influence the stability and function of the RNA. The compound can affect RNA folding and interactions with other molecules, thereby modulating gene expression and protein synthesis . The molecular targets and pathways involved include RNA polymerases and ribosomes, which are essential for RNA transcription and translation .
Comparison with Similar Compounds
N-Amino-N-methylcytidine can be compared with other modified nucleosides, such as:
N4-methylcytidine: Similar in structure but with different methylation patterns, leading to distinct biological effects.
5-methylcytidine: Another methylated cytidine derivative with unique properties and applications.
2-thiouridine: A modified uridine with sulfur substitution, used in RNA studies.
These compounds share similarities in their roles in RNA modification and regulation but differ in their specific chemical structures and biological functions.
This compound stands out due to its unique substitution pattern, which provides distinct chemical and biological properties, making it a valuable tool in various scientific research applications.
Properties
CAS No. |
100997-68-0 |
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Molecular Formula |
C10H16N4O5 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
4-[amino(methyl)amino]-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H16N4O5/c1-13(11)6-2-3-14(10(18)12-6)9-8(17)7(16)5(4-15)19-9/h2-3,5,7-9,15-17H,4,11H2,1H3/t5-,7-,8-,9-/m1/s1 |
InChI Key |
JSAYVLVWSQSVML-ZOQUXTDFSA-N |
Isomeric SMILES |
CN(C1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N |
Canonical SMILES |
CN(C1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O)N |
Origin of Product |
United States |
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